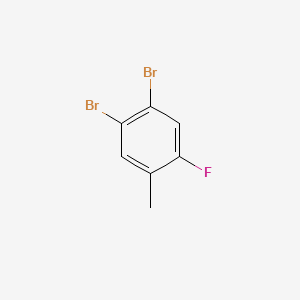

1,2-Dibromo-4-fluoro-5-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4-fluoro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHJZTCWLKJMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378815 | |

| Record name | 1,2-dibromo-4-fluoro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202982-77-2 | |

| Record name | 1,2-Dibromo-4-fluoro-5-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202982-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-dibromo-4-fluoro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Dibromo-4-fluoro-5-methylbenzene

Abstract

1,2-Dibromo-4-fluoro-5-methylbenzene is a highly functionalized aromatic compound with significant potential as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The specific arrangement of its substituents—a vicinal dibromo pattern, a fluorine atom, and a methyl group—offers multiple, distinct reaction sites for subsequent chemical transformations. However, this precise substitution pattern presents a significant regiochemical challenge for synthesis via direct electrophilic aromatic substitution. This guide provides a comprehensive, field-proven strategy for the regioselective synthesis of this compound. We will dissect the synthetic challenges and present a robust, two-step pathway commencing from a commercially available aniline precursor. The core of this strategy involves a carefully controlled electrophilic bromination followed by a classic Sandmeyer reaction, a method renowned for its ability to install substitution patterns that are otherwise difficult to achieve.[1] This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-rationalized protocol for accessing this valuable chemical intermediate.

Strategic Analysis: Overcoming the Regiochemical Challenge

The synthesis of multi-substituted aromatic rings is fundamentally a challenge of regiocontrol. A naive approach involving the direct dibromination of a precursor like 4-fluoro-3-methyltoluene would inevitably lead to a complex mixture of isomers. The directing effects of the activating methyl group and the deactivating but ortho, para-directing fluoro group are not sufficiently selective to yield the desired 1,2-dibromo substitution pattern as the primary product.

To achieve absolute regiochemical fidelity, a more sophisticated strategy is required. Our retrosynthetic analysis points to a pathway that leverages the powerful and predictable directing effect of an amino group, which can later be converted into a bromine atom via the Sandmeyer reaction.[2][3][4] This multi-step approach provides the necessary control at each stage of the synthesis.

Retrosynthetic Pathway

The chosen synthetic strategy is outlined below. The key disconnections involve a Sandmeyer reaction to replace an amino group with the first bromine atom and a preceding electrophilic aromatic bromination to install the second. This approach ensures that each bromine is introduced in a specific, predictable position.

Caption: Retrosynthetic analysis for this compound.

This pathway begins with the commercially available compound 4-Fluoro-3-methylaniline (also known as 5-Amino-2-fluorotoluene)[5][6], making it a practical and accessible route.

The Synthetic Workflow: From Aniline to Final Product

The forward synthesis is a logical two-step process. First, we exploit the powerful activating and directing influence of the amino group to install a bromine atom at a specific ortho position. Second, we transform the amino group itself into the second bromine atom.

Caption: Overall synthetic workflow.

Step 1: Regioselective Monobromination of 4-Fluoro-3-methylaniline

Expertise & Causality: The success of this synthesis hinges on this first step. The amino group (-NH₂) is one of the most powerful activating groups in electrophilic aromatic substitution (EAS), strongly directing incoming electrophiles to its ortho and para positions. In 4-fluoro-3-methylaniline, the para position is blocked by the fluorine atom. Therefore, bromination is overwhelmingly directed to the two ortho positions (C2 and C6). Due to the moderate steric hindrance from the adjacent methyl group at C3, the reaction proceeds with high selectivity at the C6 position (which becomes the C2 position in the product, 2-bromo-4-fluoro-5-methylaniline). Using a polar solvent like glacial acetic acid helps to moderate the reactivity of bromine and facilitate a clean reaction.

Experimental Protocol:

| Reagent/Parameter | Quantity (for 10 mmol scale) | Purpose / Notes |

| 4-Fluoro-3-methylaniline | 1.25 g (10.0 mmol) | Starting Material |

| Glacial Acetic Acid | 20 mL | Solvent |

| Bromine (Br₂) | 1.60 g (0.51 mL, 10.0 mmol) | Brominating Agent |

| Acetic Acid (for Br₂) | 5 mL | Diluent for controlled addition |

| Sodium Bisulfite (sat. aq.) | As needed | To quench excess bromine |

| Sodium Bicarbonate (sat. aq.) | As needed | To neutralize acid |

| Temperature | 0-5 °C | To control reaction rate and selectivity |

| Reaction Time | 1-2 hours | Monitor by TLC |

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-fluoro-3-methylaniline (10.0 mmol) in glacial acetic acid (20 mL). Cool the flask in an ice-water bath to 0-5 °C.

-

Reagent Addition: In the dropping funnel, prepare a solution of bromine (10.0 mmol) in 5 mL of glacial acetic acid. Add this solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form. If the solution retains a reddish-brown color, add saturated sodium bisulfite solution dropwise until the color dissipates.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold saturated sodium bicarbonate solution to remove residual acid, and finally with more cold water.

-

Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-bromo-4-fluoro-5-methylaniline.

Step 2: Sandmeyer Reaction: Conversion of Amine to Bromide

Expertise & Causality: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting anilines into a wide array of functional groups.[3][7] The process occurs in two main phases. First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[4] This diazonium group (-N₂⁺) is an excellent leaving group. Second, the introduction of a copper(I) bromide catalyst facilitates a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a bromide ion, liberating nitrogen gas.[2] Maintaining a low temperature (0-5 °C) during diazotization is critical, as aromatic diazonium salts are unstable and can decompose explosively if isolated or heated.[4]

Experimental Protocol:

| Reagent/Parameter | Quantity (for 8 mmol scale) | Purpose / Notes |

| 2-Bromo-4-fluoro-5-methylaniline | 1.64 g (8.0 mmol) | Starting Material from Step 1 |

| Hydrobromic Acid (48% aq.) | 10 mL | Acid medium for diazotization |

| Sodium Nitrite (NaNO₂) | 0.61 g (8.8 mmol) | Diazotizing agent |

| Water (for NaNO₂) | 5 mL | Solvent for NaNO₂ |

| Copper(I) Bromide (CuBr) | 1.26 g (8.8 mmol) | Catalyst for Sandmeyer reaction |

| Temperature | 0-5 °C | Critical for diazonium salt stability |

| Reaction Time | 1 hour | Monitor for N₂ evolution |

Step-by-Step Methodology:

-

Diazotization: In a 250 mL beaker, suspend 2-bromo-4-fluoro-5-methylaniline (8.0 mmol) in a mixture of 48% hydrobromic acid (5 mL) and water (5 mL). Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring. Prepare a solution of sodium nitrite (8.8 mmol) in water (5 mL) and cool it to 0 °C. Add the sodium nitrite solution dropwise to the aniline suspension, keeping the tip of the addition funnel below the surface of the liquid. Ensure the temperature remains between 0 and 5 °C. Stir for an additional 15 minutes after the addition is complete.

-

Catalyst Preparation: In a separate 250 mL flask, dissolve copper(I) bromide (8.8 mmol) in 48% hydrobromic acid (5 mL). Cool this solution to 0 °C.

-

Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas should be observed.

-

Completion: After the gas evolution subsides, warm the reaction mixture to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Workup: Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3 x 30 mL). Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to yield the final product.

References

-

Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 1, 2026. [Link]

-

Understanding the Chemical Properties and Synthesis of 4-Fluoro-3-methylaniline. (2023, October 27). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026. [Link]

-

Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2791-2824. [Link]

-

Hassankhani, A., & Farahanipour, F. (2014). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. Research on Chemical Intermediates, 40(6), 2247-2255. [Link]

-

Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

4-Fluoro-3-methylaniline: A Key Aromatic Amine Intermediate for Advanced Chemical Synthesis. (2023, December 22). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

4-Fluoro-3-methylaniline. (n.d.). LookChem. Retrieved January 1, 2026. [Link]

-

Electrophilic aromatic bromination study casts doubt on textbook intermediate. (2023, October 12). Chemistry World. [Link]

-

Ashenhurst, J. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]

Sources

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. nbinno.com [nbinno.com]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 1,2-Dibromo-4-fluoro-5-methylbenzene

Abstract: This document provides a comprehensive technical overview of the physical and chemical properties of 1,2-Dibromo-4-fluoro-5-methylbenzene (CAS No. 202982-77-2), a halogenated aromatic compound of interest in synthetic chemistry and materials science. This guide is intended for researchers, chemists, and professionals in drug development, offering critical data on its chemical identity, physical characteristics, analytical characterization, and safe handling protocols. The information compiled herein is essential for the effective application and management of this compound in a laboratory setting.

Chemical Identity and Molecular Structure

This compound is a substituted benzene derivative featuring two bromine atoms, a fluorine atom, and a methyl group. These substitutions create a unique electronic and steric environment, making it a valuable building block for more complex molecules. Its identity is defined by the following identifiers:

-

Chemical Name: this compound

-

InChI Key: GJHJZTCWLKJMIG-UHFFFAOYSA-N[1]

-

Synonyms: Benzene, 1,2-dibromo-4-fluoro-5-methyl-[1]

The arrangement of the substituents on the benzene ring is crucial for its reactivity and physical properties. The structure is visualized below.

Caption: Molecular Structure of this compound.

Physical and Chemical Properties

The physical properties of this compound are dictated by its halogenated and aromatic nature. The high molecular weight and presence of bromine atoms contribute to a relatively high density and boiling point compared to simpler aromatic hydrocarbons. These properties are critical for designing reaction conditions, purification procedures (such as distillation), and choosing appropriate solvents.

Table 1: Summary of Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 267.92 g/mol | [1][2] |

| Density | 1.882 g/cm³ | [1] |

| Boiling Point | 244 °C | [1] |

| Flash Point | 102 °C | [1] |

| Refractive Index | 1.566 | [1] |

| Purity | min. 95% |[2] |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. A singlet in the aliphatic region (~2.0-2.5 ppm) would correspond to the methyl (CH₃) group protons.

-

¹³C NMR: The carbon NMR spectrum will be more complex, showing seven distinct signals: five for the aromatic carbons (two of which are quaternary and bonded to bromine, one to fluorine, one to the methyl group, and two to hydrogen) and one for the methyl carbon. The carbon signals will be split due to coupling with the fluorine atom (¹J_CF, ²J_CF, etc.).

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a single resonance, providing a clear indication of the fluorine-containing species.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for an aromatic compound. Key expected peaks include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic ring): ~1450-1600 cm⁻¹

-

C-F stretching: ~1000-1300 cm⁻¹

-

C-Br stretching: ~500-650 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming molecular weight. Under Electron Ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 268. The isotopic pattern of this peak would be highly characteristic due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), resulting in a distinctive M, M+2, and M+4 pattern with an approximate intensity ratio of 1:2:1.

Experimental Protocol: Identity and Purity Verification

A robust workflow is necessary to confirm the identity and assess the purity of a chemical standard or synthetic intermediate.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis.

-

NMR Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Mass Spectrometry Acquisition: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) for analysis by LC-MS or direct infusion ESI-MS to confirm the molecular weight and isotopic pattern.

-

Purity Assessment: Analyze the sample using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) to determine purity, typically expressed as a percentage of the main peak area.

-

Data Analysis: Integrate and analyze all acquired data. The combination of NMR, MS, and GC data provides a comprehensive and validated confirmation of the compound's structure and purity.

Caption: Standard workflow for identity and purity verification.

Safety, Handling, and Storage

While specific hazard data for this compound is limited, the general precautions for halogenated aromatic compounds should be strictly followed.[1] Data from structurally similar compounds, such as 1,2-dibromo-4-methylbenzene and 1,4-dibromo-2-fluorobenzene, suggest potential hazards including skin, eye, and respiratory irritation.[4]

Hazard Identification (Inferred)

-

Potential Health Effects: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

-

Signal Word: Warning.[4]

Recommended Handling Procedures

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

-

Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors. Wash hands thoroughly after handling.

Storage Recommendations

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Stability: The compound is expected to be stable under recommended storage conditions.

References

-

Oakwood Products. (n.d.). 1, 2-Dibromo-4-fluoro-5-methylbenzene, min 95%. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dibromo-4-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Dibromo-4,5-methylenedioxybenzene. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-chloro-5-fluoro-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Bromo-4-fluoro-2-methylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dibromo-1-[dibromo(fluoro)methyl]benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (2018). Benzene, 1,2-dibromo-4-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Difluoro-4-methyl-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Liquid Chromatography/Tandem Mass Spectrometry for Analysis of 1,2-Dibromo-4-(1,2-Dibromoethyl)Cyclohexane (TBECH) and 1,2,5,6-Tetrabromocyclooctane (TBCO). Retrieved from [Link]

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 1,2-Dibromo-4-fluoro-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 1,2-Dibromo-4-fluoro-5-methylbenzene, a halogenated aromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the realm of pharmaceutical and materials science research. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes known information for structurally analogous compounds to infer its physicochemical properties, reactivity, and potential applications. The document covers its chemical identity, including its CAS number 202982-77-2 , inferred spectroscopic characteristics, and predicted reactivity in key organic transformations. Furthermore, it delves into the strategic importance of its structural motifs in medicinal chemistry and provides a framework for its safe handling and use in a laboratory setting.

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds

Polysubstituted aromatic rings are fundamental components of a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials. The precise arrangement of different substituents on the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity or material characteristics. This compound is a prime example of a strategically designed building block. The vicinal dibromo arrangement offers a versatile platform for sequential and regioselective functionalization, the fluorine atom can enhance metabolic stability and binding affinity in drug candidates, and the methyl group provides a lipophilic handle and a potential site for further modification. This guide aims to provide researchers with a thorough understanding of this compound's potential, drawing upon established principles of organic chemistry and data from closely related molecules.

Physicochemical and Spectroscopic Profile

Chemical and Physical Properties

The following table summarizes the known and inferred properties of this compound.

| Property | Value/Information | Source |

| CAS Number | 202982-77-2 | [Vendor Information] |

| Molecular Formula | C₇H₅Br₂F | Calculated |

| Molecular Weight | 267.92 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from similar polysubstituted benzenes |

| Boiling Point | Estimated to be >200 °C | Inferred from related dibromofluorotoluenes |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. | General principle for halogenated aromatics |

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics for this compound, based on the analysis of similar compounds. These predictions are intended to aid in the identification and characterization of the compound in a research setting.

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two aromatic protons. The methyl group will appear as a singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to the bromine and fluorine atoms will show characteristic chemical shifts and coupling constants.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated organic compounds[1][2]. For this compound, a single resonance is expected, with its chemical shift influenced by the electronic environment of the aromatic ring[1].

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-Br and C-F stretching vibrations.

Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the differential reactivity of its substituents, allowing for a range of selective transformations. The two bromine atoms are prime handles for cross-coupling reactions, while the fluorine atom and methyl group can direct further electrophilic aromatic substitution or undergo other modifications.

Cross-Coupling Reactions: A Gateway to Molecular Complexity

The vicinal dibromo substitution pattern is particularly valuable for the stepwise introduction of new functionalities via transition-metal-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures from a single, readily available starting material.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the fluorine and methyl groups, may allow for selective mono- or di-coupling.

-

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling the aryl bromide with a terminal alkyne, catalyzed by palladium and copper.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines, which are prevalent in medicinal chemistry.

The workflow for a typical sequential cross-coupling strategy is depicted in the diagram below.

Sources

A Technical Guide to the Spectral Analysis of 1,2-Dibromo-4-fluoro-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-4-fluoro-5-methylbenzene is a polysubstituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its utility in these fields is fundamentally linked to its precise molecular structure, which dictates its reactivity and potential biological interactions. Spectroscopic analysis is the cornerstone of structural elucidation for such molecules. This guide provides an in-depth exploration of the expected spectral data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available dataset for this specific molecule, this document will focus on the prediction and interpretation of its spectra, grounded in established principles and data from analogous compounds.

The strategic placement of bromo, fluoro, and methyl substituents on the benzene ring creates a unique electronic and steric environment. Understanding the interplay of these groups is crucial for predicting the spectral outcomes. This guide will delve into the theoretical underpinnings of each spectroscopic technique and provide generalized, yet detailed, experimental protocols. The causality behind experimental choices and the interpretation of spectral features will be emphasized to provide a practical and insightful resource for researchers.

Molecular Structure and Predicted Spectral Features

The structure of this compound presents a fascinating case for spectral analysis. The asymmetry of the substitution pattern implies that all aromatic protons and carbons are chemically non-equivalent, leading to a rich and informative set of spectra.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Principles: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.[1] The coupling (J) between neighboring protons provides information about their connectivity.

Predicted ¹H NMR Spectrum:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.50 - 7.70 | doublet | J(H3-F) ≈ 6-8 Hz |

| H-6 | 7.30 - 7.50 | singlet | - |

| CH₃ | 2.30 - 2.50 | singlet | - |

Interpretation:

-

Aromatic Protons: The two aromatic protons, H-3 and H-6, are in distinct chemical environments. H-3 is ortho to a bromine atom and meta to a fluorine atom. The strong electron-withdrawing inductive effect of the adjacent bromine atom is expected to deshield H-3 significantly, placing its signal downfield. Furthermore, H-3 will exhibit coupling to the fluorine atom, resulting in a doublet. The H-6 proton is situated between a bromine and a methyl group. The methyl group is weakly electron-donating, which would slightly shield this proton relative to an unsubstituted benzene. With no adjacent protons, the signal for H-6 is predicted to be a singlet.

-

Methyl Protons: The methyl group protons are attached to the aromatic ring and are expected to resonate in the typical benzylic proton region. Their signal will appear as a singlet as there are no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Spectroscopy:

A generalized protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2] The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.[2]

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.

-

Acquisition: A standard one-pulse experiment is typically used to acquire the ¹H NMR spectrum. Key parameters to set include the spectral width, acquisition time, and number of scans. For a dilute sample, a greater number of scans may be necessary to improve the signal-to-noise ratio.[3]

-

Processing: The acquired free induction decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum. This is followed by phase correction and baseline correction.

-

Referencing: The chemical shift scale is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: A generalized workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Theoretical Principles: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Similar to ¹H NMR, the chemical shift of a carbon atom is influenced by its electronic environment.[1] Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Spectrum:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 120 - 125 |

| C-2 | 125 - 130 |

| C-3 | 130 - 135 |

| C-4 | 155 - 160 (doublet due to C-F coupling) |

| C-5 | 135 - 140 |

| C-6 | 130 - 135 |

| CH₃ | 20 - 25 |

Interpretation:

-

Aromatic Carbons: All six aromatic carbons are chemically non-equivalent and are expected to resonate in the aromatic region (110-160 ppm).[1] The carbon attached to the fluorine (C-4) will exhibit a large downfield shift due to the high electronegativity of fluorine and will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. The carbons attached to the bromine atoms (C-1 and C-2) will also be shifted downfield. The remaining aromatic carbons will have chemical shifts influenced by the combined electronic effects of all the substituents.

-

Methyl Carbon: The methyl carbon will appear in the upfield region, typical for sp³-hybridized carbons.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required due to the lower sensitivity of the ¹³C nucleus.[4]

-

Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A longer acquisition time and a greater number of scans are usually necessary.

-

Processing and Referencing: The processing steps are similar to ¹H NMR. The spectrum is referenced to the solvent signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Principles: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a powerful tool for functional group identification.[5][6]

Predicted IR Spectrum:

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Methyl C-H stretch |

| 1600 - 1450 | Aromatic C=C stretch |

| 1250 - 1000 | C-F stretch |

| 800 - 600 | C-Br stretch |

Interpretation:

-

Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹ due to the stretching of the C-H bonds on the aromatic ring.[7]

-

Methyl C-H Stretch: Absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl group will appear just below 3000 cm⁻¹.[5]

-

Aromatic C=C Stretch: A series of absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.[8]

-

C-F and C-Br Stretches: A strong absorption for the C-F stretch is expected in the 1250-1000 cm⁻¹ region. The C-Br stretching vibration will appear at lower wavenumbers, typically in the 800-600 cm⁻¹ range.

Experimental Protocol for FT-IR Spectroscopy:

A common method for acquiring an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:

-

Background Spectrum: A background spectrum of the clean ATR crystal is collected to account for any atmospheric and instrumental absorptions.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal.

-

Sample Spectrum: The IR spectrum of the sample is then recorded.

-

Cleaning: The ATR crystal must be thoroughly cleaned with an appropriate solvent after each measurement to prevent cross-contamination.[9]

Caption: A generalized workflow for FT-IR spectroscopy using an ATR accessory.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Theoretical Principles: Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).[10] It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrum:

-

Molecular Ion Peak (M⁺): The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio.[11] Therefore, the molecular ion will appear as a cluster of peaks. The M⁺ peak (containing two ⁷⁹Br atoms) will have a relative intensity of 1, the M+2 peak (containing one ⁷⁹Br and one ⁸¹Br) will have a relative intensity of 2, and the M+4 peak (containing two ⁸¹Br atoms) will have a relative intensity of 1.

-

Fragmentation: The most common fragmentation pathway for brominated aromatic compounds is the loss of a bromine atom.[12] Therefore, a significant peak corresponding to [M-Br]⁺ is expected. Further fragmentation may involve the loss of the second bromine atom or the methyl group.

Experimental Protocol for Mass Spectrometry:

A general protocol for analyzing a small molecule by mass spectrometry is as follows:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).[13]

-

Introduction into the Mass Spectrometer: The sample solution is introduced into the ion source of the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).[14]

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or a harder technique like Electron Ionization (EI) can be used. EI is more likely to induce fragmentation.

-

Mass Analysis: The generated ions are separated in the mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The comprehensive spectral analysis of this compound, through the synergistic use of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, is essential for its unambiguous structural confirmation. This guide has provided a detailed predictive framework for the expected spectral data, rooted in fundamental principles and supported by data from analogous compounds. The outlined experimental protocols offer a practical starting point for researchers working with this and similar molecules. A thorough understanding of these spectroscopic techniques and their application is indispensable for advancing research and development in organic synthesis and medicinal chemistry.

References

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. uwyo.edu [uwyo.edu]

- 3. ekwan.github.io [ekwan.github.io]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. savemyexams.com [savemyexams.com]

- 12. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. uab.edu [uab.edu]

- 14. biocompare.com [biocompare.com]

An In-depth Technical Guide to the ¹H NMR of 1,2-Dibromo-4-fluoro-5-methylbenzene

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,2-Dibromo-4-fluoro-5-methylbenzene, a key aromatic intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, detailed experimental protocols for its acquisition, and the structural elucidation based on the spectral data.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic compound with a substitution pattern that gives rise to a distinct and informative ¹H NMR spectrum. The strategic placement of two bromine atoms, a fluorine atom, and a methyl group on the benzene ring creates a unique electronic environment for the remaining aromatic protons. Understanding the ¹H NMR spectrum is paramount for confirming the successful synthesis of this molecule and for quality control in its subsequent applications. The interplay of the electronic effects of these substituents—the electron-withdrawing nature of the halogens and the electron-donating character of the methyl group—governs the chemical shifts and coupling patterns of the aromatic protons.

Predicted ¹H NMR Spectral Analysis

Due to the absence of a publicly available experimental spectrum in databases such as the Spectral Database for Organic Compounds (SDBS)[1][2], this section focuses on a robust prediction of the ¹H NMR spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy of substituted benzenes and by analogy with structurally similar compounds.[3][4][5][6] The predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

The benzene ring in this compound has two remaining protons. Due to the substitution pattern, these two protons are not chemically equivalent and will appear as distinct signals in the ¹H NMR spectrum.[7]

Substituent Effects on Chemical Shifts:

-

Bromine (Br): As an electron-withdrawing group, bromine deshields adjacent protons, causing their signals to appear at a lower field (higher ppm).[3]

-

Fluorine (F): Fluorine is a highly electronegative atom and thus a strong electron-withdrawing group, leading to significant deshielding of nearby protons. Additionally, fluorine couples with protons, leading to characteristic splitting patterns.

-

Methyl (CH₃): The methyl group is an electron-donating group, which shields aromatic protons, causing their signals to shift to a higher field (lower ppm).[3]

Based on these principles, the two aromatic protons, H-3 and H-6 (using standard IUPAC numbering), will have distinct chemical shifts. H-3 is situated between a bromine and a fluorine atom, while H-6 is adjacent to a bromine and a methyl group. The strong deshielding effect of the fluorine atom is expected to cause the signal for H-3 to appear at a lower field than that of H-6.

The methyl protons will appear as a singlet in a region typical for methyl groups attached to an aromatic ring, generally between 2.0 and 2.5 ppm.

Predicted Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~7.5 - 7.8 | Doublet | ~7-9 Hz (⁴JHF) | Deshielded by adjacent Br and F. Coupled to F. |

| H-6 | ~7.1 - 7.4 | Singlet (or very finely split) | - | Influenced by adjacent Br and CH₃. Any coupling to H-3 would be a very small meta-coupling, likely unresolved. |

| -CH₃ | ~2.2 - 2.4 | Singlet | - | Typical chemical shift for a methyl group on a benzene ring. |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, a standardized and carefully executed experimental procedure is essential.

3.1. Sample Preparation

-

Sample Quantity: For a standard ¹H NMR experiment, weigh out approximately 5-25 mg of the solid this compound.[8][9]

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the compound. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules.[10] Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) if solubility is an issue.[10][11]

-

Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[9][11] Gentle vortexing or warming may be necessary to ensure complete dissolution.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent.[8] However, modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

-

Labeling: Clearly label the NMR tube with the sample identification.[8]

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

-

Insertion and Locking: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. The spectrometer's field frequency will be locked onto the deuterium signal of the solvent.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.

-

Number of Scans: Typically, 8 to 16 scans will provide a good signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Acquisition Time: An acquisition time of 2-4 seconds is standard.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected range of chemical shifts.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak.

-

Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

-

Visualization of Molecular Structure and Key Interactions

The following diagram illustrates the molecular structure of this compound and highlights the key through-bond coupling interaction that would be observed in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with the key ⁴JHF coupling.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification. The predicted spectrum, characterized by two distinct aromatic signals and a methyl singlet, is a direct reflection of the compound's unique substitution pattern. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire high-quality spectra for structural verification and purity assessment. This comprehensive understanding of the ¹H NMR characteristics of this molecule is essential for its effective use in research and development.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link] (Note: A more specific, stable link from an educational institution would be preferable if available through direct search).

-

Thieme. 1H NMR Spectroscopy. [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

-

University of Ottawa, Department of Chemistry and Biomolecular Sciences. How to Prepare Samples for NMR. [Link]

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. [Link]

-

Indian Academy of Sciences. High resolution NMR spectra of some tri-substituted benzenes. [Link]

-

Hans Reich, University of Wisconsin. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Journal of Physical and Chemical Reference Data. A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]

-

AIST:Spectral Database for Organic Compounds,SDBS. [Link]

-

Chemistry with Caroline. How to Predict the Number of Signals in a 1H NMR (O Chem). [Link]

Sources

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. ias.ac.in [ias.ac.in]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. srd.nist.gov [srd.nist.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. How To [chem.rochester.edu]

- 11. organomation.com [organomation.com]

Navigating the Synthetic Landscape of 1,2-Dibromo-4-fluoro-5-methylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-4-fluoro-5-methylbenzene is a versatile substituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of two bromine atoms, a fluorine atom, and a methyl group on the benzene ring offers a rich platform for a variety of chemical transformations. The differential reactivity of the bromine atoms, influenced by the electronic and steric effects of the adjacent fluorine and methyl substituents, allows for selective functionalization, making it a valuable scaffold for the construction of diverse molecular architectures.

This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on key transformations such as palladium-catalyzed cross-coupling reactions and ortho-lithiation. By delving into the mechanistic principles and providing field-proven insights, this document aims to equip researchers with the knowledge to effectively utilize this compound in their synthetic endeavors.

Core Reactivity Principles: A Tale of Substituent Effects

The reactivity of this compound is fundamentally governed by the interplay of the electronic and steric properties of its substituents.

-

Bromine Atoms: The two vicinal bromine atoms are the primary sites for transformations such as cross-coupling and metal-halogen exchange. Their reactivity is not identical, and selective functionalization of one bromine over the other is a key synthetic challenge and opportunity.

-

Fluorine Atom: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the acidity of adjacent protons and the reactivity of the neighboring C-Br bond. Fluorine is also known to be a powerful ortho-directing group in lithiation reactions.

-

Methyl Group: The methyl group is an electron-donating group, which can influence the electron density of the aromatic ring and exert steric hindrance.

The combination of these substituents creates a unique electronic and steric environment that dictates the regioselectivity of various reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer a direct route to a wide array of derivatives. The key to successful and selective coupling lies in the careful choice of reaction conditions, including the palladium catalyst, ligand, base, and solvent.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide. In the case of this compound, regioselective mono- or di-arylation can be achieved.

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The relative rate of oxidative addition at the two C-Br bonds will determine the regioselectivity of mono-substitution. It is generally observed that aryl halides with weak electron-withdrawing groups exhibit better reactivity than those with strong electron-withdrawing or electron-donating groups[1]. The fluorine atom's electron-withdrawing nature and the methyl group's electron-donating nature will influence the electron density at the C1 and C2 positions, thereby affecting the rate of oxidative addition.

Experimental Protocol (Representative):

| Parameter | Condition |

| Substrate | This compound |

| Coupling Partner | Arylboronic acid (1.1 eq. for mono, 2.2 eq. for di-substitution) |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) |

| Base | K₂CO₃ (2.0 eq.) |

| Solvent | 1,4-Dioxane/H₂O (4:1) |

| Temperature | 90 °C |

| Time | 12-24 h |

Workflow:

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-aromatic compounds.

Mechanistic Considerations: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne. The regioselectivity will again depend on the relative reactivity of the two C-Br bonds towards oxidative addition.

Experimental Protocol (Representative):

| Parameter | Condition |

| Substrate | This compound |

| Coupling Partner | Terminal alkyne (1.1 eq. for mono, 2.2 eq. for di-substitution) |

| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) |

| Co-catalyst | CuI (1 mol%) |

| Base | Triethylamine (Et₃N) |

| Solvent | THF |

| Temperature | Room Temperature to 60 °C |

| Time | 2-16 h |

Workflow:

Caption: A typical experimental workflow for Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines[2].

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the arylamine. The choice of a bulky, electron-rich phosphine ligand is often crucial for high catalytic activity.

Experimental Protocol (Representative):

| Parameter | Condition |

| Substrate | This compound |

| Coupling Partner | Amine (1.2 eq.) |

| Catalyst | Pd₂(dba)₃ (1-2 mol%) |

| Ligand | XPhos (2-4 mol%) |

| Base | NaOtBu (1.4 eq.) |

| Solvent | Toluene |

| Temperature | 100 °C |

| Time | 12-24 h |

Workflow:

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Ortho-Lithiation: Directed Functionalization

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings[3]. The presence of a directing metalation group (DMG) guides a strong organolithium base to deprotonate the adjacent ortho position.

The Role of Fluorine as a Directing Group: Fluorine is a potent ortho-directing group in lithiation reactions[4]. The strong inductive effect of fluorine increases the acidity of the ortho-protons, facilitating their abstraction by a strong base like n-butyllithium or lithium diisopropylamide (LDA). In this compound, the fluorine atom is expected to direct lithiation to the C3 position.

Metal-Halogen Exchange Competition: A potential competing reaction is metal-halogen exchange, where the organolithium reagent exchanges with one of the bromine atoms. For aryl bromides, metal-halogen exchange is generally faster than deprotonation[5]. The relative rates of these two processes will depend on the specific organolithium reagent, solvent, and temperature.

Experimental Protocol (Representative for Lithiation-Trapping):

| Parameter | Condition |

| Substrate | This compound |

| Base | n-Butyllithium (1.1 eq.) |

| Solvent | Anhydrous THF |

| Temperature | -78 °C |

| Electrophile | Various (e.g., CO₂, DMF, aldehydes, ketones) |

| Time | 1-2 h |

Workflow:

Caption: A typical experimental workflow for ortho-lithiation followed by electrophilic trapping.

Conclusion

This compound presents a synthetically valuable platform for the generation of a wide range of functionalized aromatic compounds. Its reactivity is a nuanced interplay of the electronic and steric effects of its substituents. While palladium-catalyzed cross-coupling reactions offer reliable methods for the formation of new carbon-carbon and carbon-heteroatom bonds, the regioselectivity of these transformations requires careful consideration and optimization. Furthermore, the strong directing effect of the fluorine atom opens up avenues for selective functionalization via ortho-lithiation, provided that competing metal-halogen exchange can be managed. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore and exploit the rich chemistry of this versatile building block in their pursuit of novel molecules with desired properties.

References

-

Buchwald-Hartwig amination. In Wikipedia. Retrieved from [Link]

-

Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. National Institutes of Health. Retrieved from [Link]

-

Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. Retrieved from [Link]

-

Directed (ortho) Metallation. University of California, Irvine. Retrieved from [Link]

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. Retrieved from [Link]

-

Directed ortho metalation. In Wikipedia. Retrieved from [Link]

-

The Substituent Effects of Suzuki Coupling in Aqueous Micelles. PubMed. Retrieved from [Link]

Sources

- 1. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes [organic-chemistry.org]

- 4. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]

- 5. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1,2-Dibromo-4-fluoro-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1,2-Dibromo-4-fluoro-5-methylbenzene (CAS No. 202982-77-2). Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document leverages established principles of organic chemistry and extensive comparative analysis of analogous structures to predict its spectroscopic characteristics and propose a viable synthetic route. This guide is intended to serve as a foundational resource for researchers utilizing this compound as a building block in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science, where halogenated aromatic compounds are of significant interest.

Introduction

This compound is a polyhalogenated aromatic compound featuring a benzene ring substituted with two bromine atoms, a fluorine atom, and a methyl group. This substitution pattern imparts a unique combination of steric and electronic properties, making it a potentially valuable intermediate in the synthesis of complex organic molecules. The presence of multiple halogen atoms offers regioselective handles for various cross-coupling reactions, while the fluorine and methyl groups can influence the lipophilicity, metabolic stability, and conformational preferences of derivative compounds. Understanding the precise molecular structure and reactivity of this compound is paramount for its effective application in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 202982-77-2 | [1] |

| Molecular Formula | C₇H₅Br₂F | [1] |

| Molecular Weight | 267.92 g/mol | [1] |

| Canonical SMILES | CC1=C(F)C=C(Br)C(Br)=C1 | |

| InChI Key | GJHJZTCWLKJMIG-UHFFFAOYSA-N | [2] |

Proposed Synthesis

Retrosynthetic Analysis

A retrosynthetic analysis suggests that this compound can be synthesized from 4-fluoro-3-methylaniline or a related fluorotoluene derivative through a sequence of diazotization and bromination reactions, or more directly through electrophilic bromination. The latter is generally preferred for its operational simplicity.

Proposed Synthetic Pathway: Electrophilic Bromination

The proposed synthesis starts with 2-fluoro-4-methylaniline, which can be converted to 4-fluoro-3-methylbromobenzene via a Sandmeyer reaction. Subsequent electrophilic bromination would likely yield the desired product. A more direct, albeit potentially less selective, route would be the direct dibromination of a suitable fluorotoluene.

Generalized Experimental Protocol for Electrophilic Bromination:

-

Materials:

-

Appropriate fluorotoluene precursor (e.g., 4-fluoro-3-methylbromobenzene)

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Lewis acid catalyst (e.g., FeBr₃, AlCl₃) or a protic acid (e.g., H₂SO₄)

-

Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

-

Aqueous solution of a reducing agent for quenching (e.g., sodium bisulfite)

-

Standard laboratory glassware and safety equipment

-

-

Procedure:

-

To a solution of the fluorotoluene precursor in an anhydrous solvent, add the Lewis acid catalyst at 0 °C under an inert atmosphere.

-

Slowly add a stoichiometric amount of bromine or NBS to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of an aqueous solution of a reducing agent.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

-

-

Causality Behind Experimental Choices:

-

The use of a Lewis acid catalyst is crucial to polarize the bromine molecule, generating a more potent electrophile (Br⁺) necessary to overcome the deactivating effect of the existing halogen substituents on the aromatic ring.[3]

-

Anhydrous conditions are essential to prevent the deactivation of the Lewis acid catalyst by water.

-

The reaction is typically performed at low temperatures to control the exothermicity and improve the regioselectivity of the bromination.

-

Predicted Spectroscopic Data

In the absence of direct experimental spectra, the following predictions are based on the analysis of substituent effects and data from structurally similar compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit two signals in the aromatic region and one signal for the methyl group.

-

Aromatic Protons: The two aromatic protons are in different chemical environments and are expected to appear as doublets due to coupling with the adjacent fluorine atom. The proton at C6 will likely be a doublet with a small coupling constant from the meta-coupling to the fluorine. The proton at C3 will be a doublet with a larger coupling constant from the ortho-coupling to the fluorine.

-

Methyl Protons: The methyl protons at C5 will appear as a singlet, likely in the range of δ 2.2-2.5 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methyl group.

-

Carbons Bearing Bromine (C1, C2): These carbons are expected to be significantly deshielded and appear in the range of δ 110-130 ppm.

-

Carbon Bearing Fluorine (C4): This carbon will exhibit a large one-bond C-F coupling constant and is expected to be found in the range of δ 150-165 ppm.

-

Carbon Bearing the Methyl Group (C5): This carbon will be shielded relative to the other substituted carbons and is predicted to appear around δ 130-140 ppm.

-

Aromatic CH Carbons (C3, C6): These carbons will appear in the typical aromatic region, with their shifts influenced by the adjacent substituents.

-

Methyl Carbon: The methyl carbon will be the most shielded, appearing in the range of δ 15-25 ppm.

Predicted IR Spectrum

The infrared spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

-

C-H stretching (aromatic): Weak to medium bands in the region of 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Medium bands around 2850-2960 cm⁻¹ for the methyl group.

-

C=C stretching (aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-F stretching: A strong absorption band in the range of 1000-1300 cm⁻¹.[1]

-

C-Br stretching: Strong to medium bands in the fingerprint region, typically between 500-700 cm⁻¹.

Predicted Mass Spectrum

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺).

-

Molecular Ion Peak: A cluster of peaks corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) will be observed for the molecular ion at m/z 266, 268, and 270 in an approximate ratio of 1:2:1.

-

Fragmentation Pattern: Common fragmentation pathways for halogenated aromatic compounds include the loss of a bromine atom ([M-Br]⁺), followed by the loss of a second bromine atom or other small molecules. The fragmentation of the methyl group ([M-CH₃]⁺) is also a likely pathway.

Reactivity and Potential Applications

This compound is a versatile building block for organic synthesis.

-

Cross-Coupling Reactions: The two bromine atoms at adjacent positions can be selectively functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups. The differential reactivity of the C-Br bonds could potentially be exploited for sequential functionalization.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine and bromine atoms can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, although this is generally less facile than with nitro-activated systems.

-

Applications in Drug Discovery: The introduction of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability and binding affinity. The dibromo functionality provides a scaffold for the construction of complex heterocyclic systems often found in biologically active molecules.

Safety and Handling

Detailed toxicological data for this compound is not available. However, as with all halogenated organic compounds, it should be handled with caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

While direct experimental data for this compound is scarce, this technical guide provides a robust, predictive overview of its molecular structure, spectroscopic properties, and a plausible synthetic route. By leveraging established chemical principles and comparative data from analogous compounds, researchers can gain valuable insights into the characteristics of this molecule. Its unique substitution pattern makes it a promising building block for the synthesis of novel compounds in medicinal chemistry and materials science. Further experimental validation of the predictions outlined in this guide is encouraged to expand the collective knowledge base for this and related halogenated aromatic compounds.

Visualizations

Diagram 1: Proposed Synthetic Pathway

Caption: A proposed synthetic route to this compound.

References

-

Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online. Retrieved from [Link]

-

Electrophilic Aromatic Substitution Reactions: Bromination. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safety and Hazards of 1,2-Dibromo-4-fluoro-5-methylbenzene

This guide provides a comprehensive overview of the safety, hazards, and handling protocols for 1,2-Dibromo-4-fluoro-5-methylbenzene (CAS No: 202982-77-2). The information herein is synthesized for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate risks associated with the use of this halogenated organic compound.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a substituted benzene derivative.[1] The presence of two bromine atoms, a fluorine atom, and a methyl group on the benzene ring defines its reactivity and physical properties.[1] Understanding these characteristics is foundational to its safe handling and application in experimental settings.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 202982-77-2 | [2] |

| Molecular Formula | C₇H₅Br₂F | [2] |

| Molecular Weight | 267.92 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Boiling Point | 244°C | [3] |

| Density | 1.882 g/cm³ | [3] |

| Flash Point | 102°C | [3] |

| Refractive Index | 1.566 |[3] |

Section 2: GHS Hazard Identification and Classification

While specific GHS classification for this compound is not universally available, data from structurally similar compounds, such as other dibromomethylbenzene and bromofluorotoluene derivatives, provide a strong basis for hazard assessment. The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory tract.[4][5][6][7]

GHS Hazard Statements: Based on analogous compounds, the following classifications are anticipated:

GHS Pictogram:

-

Exclamation Mark (GHS07) [7]

Signal Word:

Precautionary Statements (Illustrative):

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[4][5][8]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P312 (Call a POISON CENTER/doctor if you feel unwell).[5][8]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[5][8]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[5][8]

Caption: GHS hazard relationships for the compound.

Section 3: Toxicological Profile

-

Acute Effects: The primary acute effects upon exposure are irritation. Inhalation may lead to irritation of the respiratory tract, while skin or eye contact can cause significant irritation.[9][10] Ingestion may cause irritation to mucous membranes.[9]

-

Chronic Effects: No data is available on the long-term effects of exposure.

-

Carcinogenicity: There is no data to suggest that this compound is carcinogenic. It is not listed as a carcinogen by IARC, NTP, or OSHA.[8]

Section 4: Protocols for Safe Handling and Storage

The causality behind these protocols is to minimize exposure through inhalation, dermal contact, and accidental ingestion by establishing multiple layers of safety.

Experimental Protocol: Safe Handling

-

Preparation: Work exclusively within a certified chemical fume hood to ensure adequate ventilation.[3]

-

Personal Protective Equipment (PPE): Don appropriate PPE as detailed in Section 5 before handling.

-

Dispensing: Handle as a solid. Avoid creating dust.[3] Use non-sparking tools to prevent ignition sources.[3][11]

-

Procedure: Keep the container tightly closed when not in use. Avoid contact with skin, eyes, and clothing.[3]

-

Post-Handling: Wash hands and any exposed skin thoroughly after handling.[5] Decontaminate all surfaces and equipment.

Storage Requirements:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][5] This prevents potential degradation and reaction with moisture or other atmospheric components.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][12]

-

Store locked up to restrict access to authorized personnel only.[5][9]

Section 5: Exposure Control and Personal Protection

Engineering controls and PPE are the primary methods for exposure mitigation.

-

Engineering Controls: A chemical fume hood is mandatory. Ensure safety showers and eyewash stations are readily accessible.

-

Personal Protective Equipment (PPE):

Table 2: Recommended Personal Protective Equipment

| Protection | Specification | Rationale |

|---|---|---|

| Eye/Face | Chemical safety goggles or face shield. | Protects against splashes and dust, preventing serious eye irritation.[12] |